molecular formula C14H15N3OS B2575931 2-[4-(aminomethyl)phenyl]-3,5,7,8-tetrahydro-4H-thiino[4,3-d]pyrimidin-4-one CAS No. 1192848-66-0

2-[4-(aminomethyl)phenyl]-3,5,7,8-tetrahydro-4H-thiino[4,3-d]pyrimidin-4-one

Cat. No.: B2575931
CAS No.: 1192848-66-0
M. Wt: 273.35
InChI Key: JIFVMXFPCPTMIM-UHFFFAOYSA-N
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Description

    Starting Materials: The synthesized thiino-pyrimidinone core and 4-(aminomethyl)benzaldehyde.

    Reaction Conditions: This step typically involves a condensation reaction, often facilitated by a base such as sodium hydroxide, followed by reduction using a reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield and purity. Additionally, industrial methods would focus on cost-effective and environmentally friendly reagents and solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(aminomethyl)phenyl]-3,5,7,8-tetrahydro-4H-thiino[4,3-d]pyrimidin-4-one typically involves multi-step organic reactions

  • Formation of the Thiino-Pyrimidinone Core

      Starting Materials: Thiourea and a suitable diketone.

      Reaction Conditions: The reaction is usually carried out in an acidic medium, often using hydrochloric acid, at elevated temperatures (around 100-150°C).

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

      Conditions: Typically carried out in an aqueous or organic solvent at room temperature or slightly elevated temperatures.

      Products: Oxidation of the aminomethyl group can lead to the formation of corresponding imines or nitriles.

  • Reduction

      Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.

      Conditions: Usually performed in an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions.

      Products: Reduction of the carbonyl group in the pyrimidinone ring can yield alcohol derivatives.

  • Substitution

      Reagents: Nucleophiles such as amines or thiols.

      Conditions: Often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) at moderate temperatures.

      Products: Substitution reactions can introduce various functional groups into the aromatic ring or the thiino-pyrimidinone core.

Scientific Research Applications

Chemistry

In organic synthesis, 2-[4-(aminomethyl)phenyl]-3,5,7,8-tetrahydro-4H-thiino[4,3-d]pyrimidin-4-one serves as a versatile intermediate for the synthesis of more complex molecules

Biology and Medicine

This compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development. Research is ongoing to explore its efficacy and safety in treating various diseases.

Industry

In the material science field, this compound can be used to develop new materials with specific properties, such as enhanced conductivity or improved mechanical strength. Its ability to undergo various chemical reactions makes it a valuable building block for creating advanced materials.

Mechanism of Action

The mechanism by which 2-[4-(aminomethyl)phenyl]-3,5,7,8-tetrahydro-4H-thiino[4,3-d]pyrimidin-4-one exerts its effects depends on its interaction with molecular targets. For instance, in medicinal applications, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved can vary based on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(aminomethyl)phenyl]-3,5,7,8-tetrahydro-4H-thiopyrano[4,3-d]pyrimidin-4-one
  • 4-amino-5-(aminomethyl)-2-methylpyrimidine

Uniqueness

Compared to similar compounds, 2-[4-(aminomethyl)phenyl]-3,5,7,8-tetrahydro-4H-thiino[4,3-d]pyrimidin-4-one stands out due to its unique thiino-pyrimidinone core, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in research and industrial applications where specific chemical characteristics are required.

Properties

IUPAC Name

2-[4-(aminomethyl)phenyl]-3,5,7,8-tetrahydrothiopyrano[4,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c15-7-9-1-3-10(4-2-9)13-16-12-5-6-19-8-11(12)14(18)17-13/h1-4H,5-8,15H2,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIFVMXFPCPTMIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC2=C1N=C(NC2=O)C3=CC=C(C=C3)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(aminomethyl)phenyl]-3,5,7,8-tetrahydro-4H-thiino[4,3-d]pyrimidin-4-one
Reactant of Route 2
2-[4-(aminomethyl)phenyl]-3,5,7,8-tetrahydro-4H-thiino[4,3-d]pyrimidin-4-one
Reactant of Route 3
2-[4-(aminomethyl)phenyl]-3,5,7,8-tetrahydro-4H-thiino[4,3-d]pyrimidin-4-one
Reactant of Route 4
Reactant of Route 4
2-[4-(aminomethyl)phenyl]-3,5,7,8-tetrahydro-4H-thiino[4,3-d]pyrimidin-4-one
Reactant of Route 5
2-[4-(aminomethyl)phenyl]-3,5,7,8-tetrahydro-4H-thiino[4,3-d]pyrimidin-4-one
Reactant of Route 6
2-[4-(aminomethyl)phenyl]-3,5,7,8-tetrahydro-4H-thiino[4,3-d]pyrimidin-4-one

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